4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The methyl group at position 2 can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling reactions: The phenoxymethyl group can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF are common.
Major Products
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or alcohols.
Reduction: Alkanes or alcohols.
Coupling reactions: Biaryl or diaryl compounds.
Scientific Research Applications
4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: Used in the development of fungicides and herbicides.
Materials science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary widely based on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with different substituents, leading to varied reactivity and applications.
4-Chloro-2-methyl-6-(phenylthio)pyrimidine: Another analog with a phenylthio group instead of phenoxymethyl, affecting its chemical properties and uses.
Uniqueness
Its phenoxymethyl group, in particular, allows for unique interactions in biological systems and materials science .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(phenoxymethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-14-10(7-12(13)15-9)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNFVSCSUJCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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